molecular formula C12H7BrS3 B1594505 2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 94581-95-0

2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No. B1594505
CAS RN: 94581-95-0
M. Wt: 327.3 g/mol
InChI Key: HNMURGGRBMOMLO-UHFFFAOYSA-N
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Description

The compound “2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene” is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene” can be complex and varied. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes obtained show that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application or experimental procedures involve the synthesis of thiophene derivatives and their application in various industrial processes .
    • The outcomes obtained show that thiophene derivatives can effectively inhibit corrosion in various industrial applications .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • The methods of application or experimental procedures involve the synthesis of thiophene derivatives and their incorporation into semiconductor devices .
    • The outcomes obtained show that thiophene-mediated molecules can enhance the performance of organic semiconductors .
  • Synthesis of Semiconducting Molecules

    • 2-Bromo-5-decylthiophene, a derivative of thiophene, is used as an end-capping reagent for the synthesis of semiconducting molecules including oligomers and polymers .
    • The method of application involves the synthesis of 2-Bromo-5-decylthiophene and its use in the synthesis of semiconducting molecules .
    • The outcome of this application is the creation of semiconducting molecules that can be used in various applications .
  • Synthesis of Trimethyl-Quaterthiophen-5-yl-silane

    • 5-Bromo-2,2’-bithiophene, another derivative of thiophene, can be used in the synthesis of trimethyl-[2,2’;5’,2";5",2"]quaterthiophen-5-yl-silane .
    • The method of application involves the synthesis of 5-Bromo-2,2’-bithiophene and its use in the synthesis of trimethyl-quaterthiophen-5-yl-silane .
    • The outcome of this application is the creation of trimethyl-quaterthiophen-5-yl-silane, which can be used in various applications .
  • Preparation of 5-[18F]fluoro-2-2-thiophene carboxaldehyde

    • 5-Bromo-2-thiophenecarboxaldehyde, a derivative of thiophene, was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
    • The method of application involves the synthesis of 5-Bromo-2-thiophenecarboxaldehyde and its use in the preparation of 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
    • The outcome of this application is the creation of 5-[18F]fluoro-2-2-thiophene carboxaldehyde, which can be used in various applications .
  • Preparation of Canagliflozin

    • 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
    • The method of application involves the synthesis of 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene and its use in the preparation of Canagliflozin .
    • The outcome of this application is the creation of Canagliflozin, which can be used in the treatment of type 2 diabetes mellitus .

properties

IUPAC Name

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMURGGRBMOMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915435
Record name 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

CAS RN

94581-95-0
Record name 2,2':5',2''-Terthiophene, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094581950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94581-95-0
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Synthesis routes and methods

Procedure details

Using 2,2′:5′,2″-terthiophene (7, FIG. 3): N-Bromosuccimide (3.147 mg, 17.681 mmol) were added portion in portions during 5 hours to an solution of 2,2′:5′,2″-terthiophene (4.315 g, 17.373 mmol) in 10 ml DMF at −20° C. After about 90 min, a precipitate was formed. After stirring for 14 hours at room temperature, the reaction mixture was dissolved in 300 ml CH2Cl2 and washed twice with 100 ml 1N HCl. The aqueous layers were extracted with CH2Cl2 and the organic layers were dried (MgSO4) and concentrated. Purification by FC (hexanes) gave 5.222 g (56 mmol, 92%) 5-bromo-2,2′:5′,2″-terthiophene, 92%) as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.147 mg
Type
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4.315 g
Type
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Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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